

Certificate of Analysis: Palmitic acid-9,10-d2 - A Technical Guide

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Compound of Interest

Compound Name: *Palmitic acid-9,10-d2*

Cat. No.: *B12424383*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies associated with a Certificate of Analysis (CoA) for **Palmitic acid-9,10-d2**. This deuterated fatty acid is a critical tool in metabolic research, frequently utilized as an internal standard for the quantification of endogenous palmitic acid by mass spectrometry. Understanding the quality control parameters detailed in a CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Palmitic acid-9,10-d2**. These values represent common specifications and may vary slightly between different manufacturing lots and suppliers.

Table 1: Physical and Chemical Properties

Property	Specification
Chemical Formula	C ₁₆ H ₃₀ D ₂ O ₂
Molecular Weight	258.44 g/mol
CAS Number	62689-96-7
Appearance	White to off-white solid
Solubility	Soluble in DMF, DMSO, and Ethanol
Storage Conditions	-20°C for short-term, -80°C for long-term

Table 2: Quality Control Specifications

Test	Specification	Typical Method
Chemical Purity	≥98%	GC-MS, LC-MS
Isotopic Enrichment	≥98% Deuterated forms (d ₁ -d ₂)	NMR, GC-MS
Identity Confirmation	Conforms to structure	¹ H-NMR, MS

Experimental Protocols

The quality control specifications outlined above are verified through rigorous experimental protocols. The following sections detail the methodologies for the key analyses cited.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate and identify the components of the sample and to determine the chemical purity of **Palmitic acid-9,10-d2**.

a) Sample Preparation and Derivatization: To increase volatility for GC analysis, the fatty acid must be derivatized, typically to its fatty acid methyl ester (FAME).^[1]

- Esterification: A known amount of the **Palmitic acid-9,10-d2** sample is dissolved in a suitable solvent (e.g., toluene).

- A derivatization agent, such as Boron Trifluoride (BF₃)-Methanol solution (12-14%), is added to the sample.[1]
- The mixture is heated in a sealed vial at 60-100°C for a specified time (e.g., 10-60 minutes) to ensure complete conversion to the FAME.[1]
- After cooling, water and an extraction solvent (e.g., hexane or heptane) are added. The mixture is vortexed to extract the FAME into the organic layer.[1]
- The organic layer is collected and may be dried over anhydrous sodium sulfate before analysis.

b) GC-MS Instrumentation and Conditions:[2][3]

- Gas Chromatograph: Agilent 6890 or similar.
- Column: TR-FAME capillary column (30m x 0.25mm, 0.25µm film thickness) or equivalent.[2]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector: Splitless mode at 220°C.
- Oven Temperature Program:
 - Initial hold at 70°C for 1 minute.
 - Ramp to 170°C at 11°C/min.
 - Ramp to 175°C at 0.8°C/min.
 - Ramp to 220°C at 20°C/min.
 - Hold at 220°C for 2.5 minutes.
- Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode.
- Data Analysis: The chemical purity is determined by calculating the peak area percentage of the FAME of **Palmitic acid-9,10-d2** relative to the total peak area of all detected compounds.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and quantifying the isotopic enrichment without the need for derivatization.[\[4\]](#)[\[5\]](#)

a) Sample Preparation:

- A precise amount of the **Palmitic acid-9,10-d2** sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- An internal standard with a known concentration may be added for quantitative analysis.

b) NMR Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 400 MHz or similar.
- ^1H NMR: To observe the reduction in signal intensity at the 9 and 10 positions due to deuterium substitution.
- ^2H NMR: To directly observe the deuterium signal and confirm its location.[\[6\]](#)[\[7\]](#)
- Pulse Program: Standard pulse programs for ^1H and ^2H acquisition are used.
- Data Analysis: The isotopic enrichment is calculated by comparing the integration of the residual proton signals at the labeled positions in the ^1H NMR spectrum to the integration of a non-deuterated position on the molecule. Alternatively, quantitative ^2H NMR can be used to determine the deuterium content directly.[\[5\]](#)

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of fatty acids and is often used to confirm the concentration of the standard.[\[8\]](#)[\[9\]](#)

a) Sample Preparation:

- The **Palmitic acid-9,10-d2** sample is accurately weighed and dissolved in a suitable solvent to create a stock solution of known concentration.
- A series of calibration standards are prepared by diluting the stock solution.
- For analysis in biological matrices, a lipid extraction step (e.g., Folch or Bligh-Dyer method) is performed.

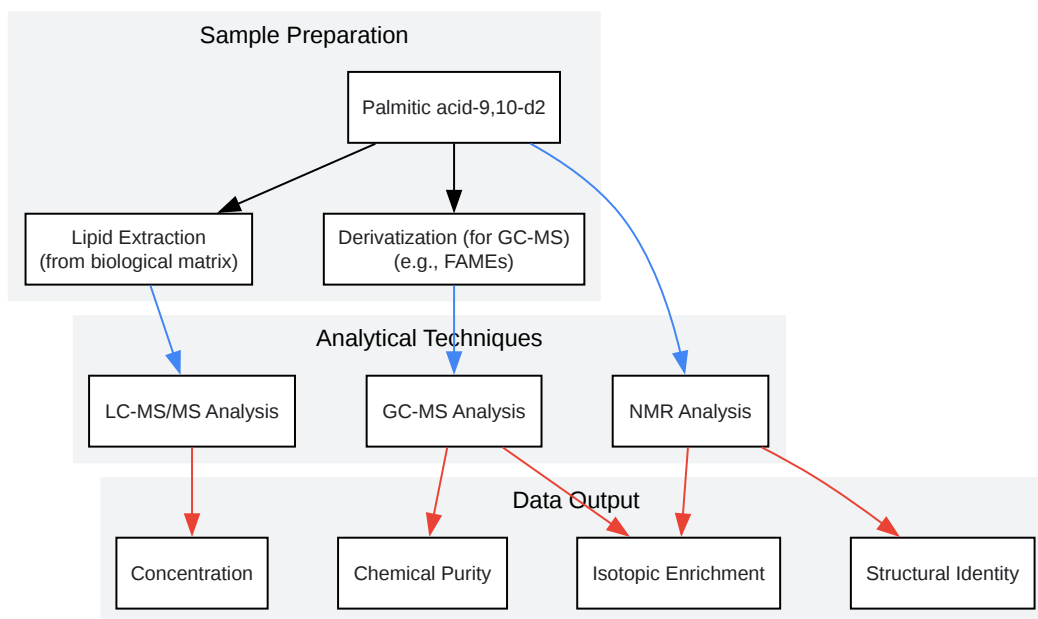
b) LC-MS/MS Instrumentation and Conditions:[10][11]

- Liquid Chromatograph: Agilent 1200 series or similar.
- Column: Reversed-phase C18 column (e.g., Ascentis C18, 2.7 μm , 2.1 x 150 mm).[11]
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing an additive like ammonium acetate or formic acid to enhance ionization.[8][11]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000) operated in Multiple Reaction Monitoring (MRM) mode.[12]
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Data Analysis: The concentration is determined by constructing a calibration curve from the peak areas of the calibration standards.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis and biological relevance of Palmitic acid.

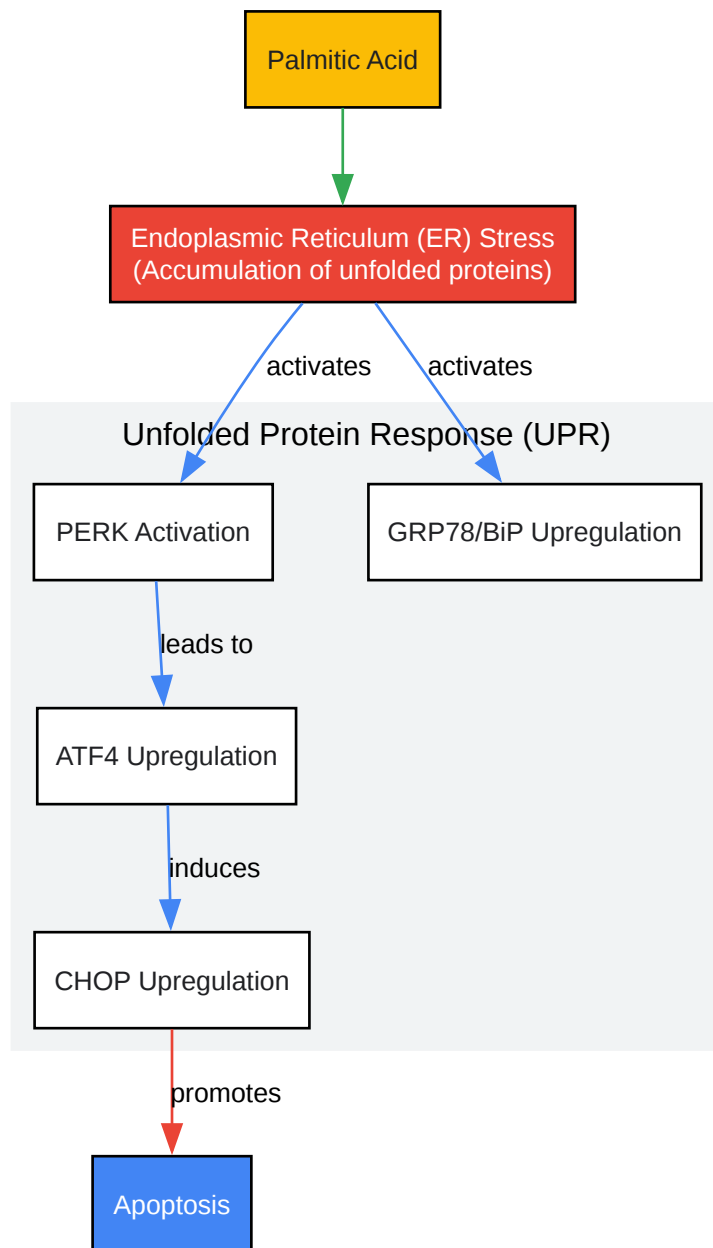
Experimental Workflow for Palmitic acid-9,10-d2 Analysis



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*Workflow for the analysis of **Palmitic acid-9,10-d2**.*

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